molecular formula C20H18N4O2S B2780062 2-Amino-4-(4-methoxyphenyl)-6-((2-oxocyclohexyl)thio)pyridine-3,5-dicarbonitrile CAS No. 328029-77-2

2-Amino-4-(4-methoxyphenyl)-6-((2-oxocyclohexyl)thio)pyridine-3,5-dicarbonitrile

Cat. No.: B2780062
CAS No.: 328029-77-2
M. Wt: 378.45
InChI Key: RAKUPDHSHSKIJP-UHFFFAOYSA-N
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Description

This compound belongs to the 2-amino-3,5-dicyanopyridine family, characterized by a pyridine core substituted with electron-withdrawing cyano groups and functionalized aryl/alkylthio moieties. Its synthesis typically involves multi-component reactions, such as the condensation of malononitrile, aldehydes, and thiols under catalytic conditions .

Properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-6-(2-oxocyclohexyl)sulfanylpyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-26-13-8-6-12(7-9-13)18-14(10-21)19(23)24-20(15(18)11-22)27-17-5-3-2-4-16(17)25/h6-9,17H,2-5H2,1H3,(H2,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKUPDHSHSKIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SC3CCCCC3=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-methoxyphenyl)-6-((2-oxocyclohexyl)thio)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the amino group: This step might involve nucleophilic substitution reactions.

    Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution.

    Incorporation of the oxocyclohexylthio group: This step might involve thiol-ene reactions or other sulfur-based chemistry.

    Addition of the dicarbonitrile groups: This can be achieved through cyanation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might reduce the nitrile groups to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations in related compounds include substitutions at the 4-aryl and 6-thio positions. Below is a comparative analysis:

Compound Name 4-Position Substituent 6-Thio Substituent Melting Point (°C) Yield (%) Key Applications/Properties References
Target Compound 4-Methoxyphenyl 2-Oxocyclohexyl Not Reported Corrosion inhibition (97.6% efficiency)
2-Amino-4-phenyl-6-(p-tolylthio)pyridine-3,5-dicarbonitrile (5d) Phenyl p-Tolyl 249 89 Antimicrobial activity
2-Amino-6-(octylthio)-4-phenylpyridine-3,5-dicarbonitrile (5e) Phenyl Octyl 148 76 Lipophilicity enhancement
2-Amino-4-(4-methoxyphenyl)-6-(p-tolylthio)pyridine-3,5-dicarbonitrile (5i) 4-Methoxyphenyl p-Tolyl 230–231 82
2-Amino-4-(4-methoxyphenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile (4b) 4-Methoxyphenyl Phenyl 237–239 75 Intermediate for PET radioligands
2-Amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile (7b) 4-Methoxyphenyl Piperidin-1-yl 198–200 45 Adenosine receptor modulation
2-Amino-4-(4-methoxyphenyl)-6-((6-methylpyridin-2-yl)methylthio)pyridine-3,5-dicarbonitrile (6b) 4-Methoxyphenyl 6-Methylpyridin-2-ylmethyl 168.5–171.9 88.2 High-purity ligand synthesis

Key Observations :

  • Thio Substituent Impact : Bulky or electron-rich thio groups (e.g., 2-oxocyclohexyl, p-tolyl) increase melting points and steric hindrance compared to linear alkylthio chains (e.g., octyl) .
  • 4-Position Substitution : Methoxy groups at the 4-position improve corrosion inhibition and electronic properties compared to unsubstituted phenyl groups .
  • Synthetic Yields : Yields vary significantly (45–91%) depending on substituent reactivity and catalyst systems. For example, piperidin-1-yl derivatives show lower yields (45%) due to competing side reactions .

Spectral and Analytical Data

  • ¹H NMR Trends : Methoxy protons in the target compound and analogs (e.g., 5i, 7n) resonate at δ 3.82–3.87 ppm, while aromatic protons appear between δ 7.0–7.6 ppm .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with calculated values (e.g., 373.1 for 5i , 388.1 for 6b ), confirming structural integrity.
  • Crystallography : X-ray studies of 7b reveal a planar pyridine core with dihedral angles of 15–20° between the 4-methoxyphenyl and pyridine rings, influencing π-π stacking interactions .

Q & A

Q. How to address discrepancies between computational predictions and experimental binding data?

  • Troubleshooting : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) or solvation models (implicit vs. explicit). For example, overestimated π-π interactions may require adjusting partial charges on the methoxyphenyl group .

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